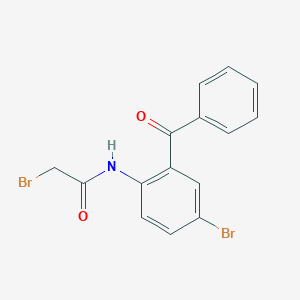

N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide

Description

Chemical Structure and Properties N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide (CAS: 14439-71-5) is a brominated aromatic acetamide derivative. Its structure features a benzoyl group attached to a 4-bromophenyl ring at the ortho position, with a brominated acetamide moiety at the nitrogen atom. The compound’s molecular weight is approximately 377.08 g/mol (C₁₅H₁₀Br₂NO₂). Key structural characteristics include:

- Two bromine atoms: One on the phenyl ring (para position) and another on the acetamide’s α-carbon.

Synthesis and Applications

The compound is synthesized via condensation of 2-benzoyl-4-bromoaniline with bromoacetyl chloride under controlled conditions. Its structural features suggest applications in:

- Pharmaceutical intermediates: Potential antimicrobial or anti-inflammatory activity due to bromine’s electronegativity and the acetamide’s hydrogen-bonding capacity .

- Organic synthesis: As a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) leveraging its dual bromine sites .

Safety and Handling

Handling requires caution due to brominated toxicity risks. Safety data sheets (SDS) highlight hazards such as skin irritation and environmental persistence .

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br2NO2/c16-9-14(19)18-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACCYKNJHYBHLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide typically involves the reaction of 2-bromoacetyl bromide with 2-benzoyl-4-bromoaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides or thiols, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Reactivity and Substitution Effects: The dual bromine atoms in this compound enhance its utility in halogen-bonding and cross-coupling reactions compared to mono-brominated analogs like N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide . The nitro derivative (N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide) exhibits higher electrophilicity, favoring nucleophilic aromatic substitution but with reduced stability under reducing conditions .

Solubility and Bioavailability :

- Compounds with heterocyclic moieties (e.g., tetrahydro-2H-pyran in ’s compound) show improved aqueous solubility due to polar functional groups, whereas the benzoyl group in the target compound increases lipophilicity .

- The piperidinyl-benzyl analog () demonstrates enhanced blood-brain barrier penetration, making it more suitable for CNS-targeted therapies .

Biological Activity :

Biological Activity

N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H12BrN2O

- Molecular Weight : 363.16 g/mol

- Functional Groups : Contains a benzoyl group, a bromo substituent, and an acetamide moiety.

The presence of bromine and the benzoyl group is believed to enhance the compound's biological activity by influencing its interactions with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets, which may include:

- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors that play a role in inflammation and pain pathways, potentially leading to therapeutic effects.

- Electrophilic Reactivity : As a bromoacetamide, it can form covalent bonds with nucleophilic sites in proteins, leading to modifications that alter protein function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that the compound can inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Studies have explored the anticancer properties of this compound. For instance, it has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism may involve inducing apoptosis or cell cycle arrest through interaction with key regulatory proteins.

Case Studies

- Antimicrobial Efficacy :

-

Cytotoxic Effects on Cancer Cells :

- In a series of experiments involving human cancer cell lines (e.g., breast and colon cancer), the compound demonstrated dose-dependent cytotoxicity. The study suggested that the mechanism might involve oxidative stress induction and disruption of mitochondrial function.

-

Structure-Activity Relationship (SAR) :

- Investigations into SAR revealed that modifications to the bromine substituent significantly affect biological activity. Compounds with different halogen substitutions were compared, indicating that bromine enhances reactivity and potential therapeutic efficacy compared to chlorine or iodine analogs .

Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzoyl and bromo groups | Antimicrobial, anticancer |

| N-(4-Bromophenyl)-2-bromoacetamide | Substituted at para position | Varies; potential for different activity |

| 2-Bromo-N-(4-methylbenzoyl)aniline | Aniline structure | Distinct pharmacological profiles |

Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.